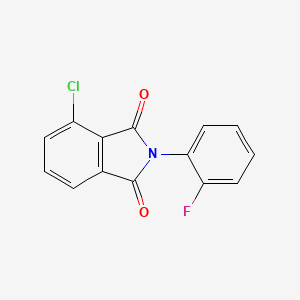![molecular formula C20H18Cl2N2O3 B12465093 N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)propanamida es un compuesto orgánico complejo conocido por sus características estructurales únicas y aplicaciones potenciales en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo diclorofenil, un sistema de anillo dioxooctahidrociclopropa[f]isoindol y una porción de propanamida. Su estructura intrincada lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)propanamida generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio diclorofenil: La síntesis comienza con la cloración de un anillo fenilo para introducir el grupo 3,4-diclorofenil.
Construcción del sistema de anillo dioxooctahidrociclopropa[f]isoindol: Este paso implica la ciclización de precursores apropiados en condiciones controladas para formar el complejo sistema de anillo.
Adición de la porción de propanamida:
Métodos de producción industrial
La producción industrial de N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)propanamida puede involucrar versiones optimizadas de las rutas sintéticas mencionadas anteriormente. La producción a gran escala requiere condiciones de reacción eficientes, altos rendimientos y procesos rentables. Se pueden emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)propanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden reemplazar ciertos grupos dentro del compuesto con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrógeno gaseoso en presencia de un catalizador se utilizan con frecuencia.
Sustitución: Se emplean reactivos como halógenos, nucleófilos y electrófilos en diversas condiciones para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción podría producir productos desclorados o hidrogenados.
Aplicaciones Científicas De Investigación
N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)propanamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Los investigadores estudian sus interacciones con moléculas biológicas para comprender su potencial como sonda bioquímica o agente terapéutico.
Medicina: Se investiga el compuesto por sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)propanamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, podría inhibir la actividad de ciertas enzimas involucradas en la inflamación o la progresión del cáncer, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)propanamida se puede comparar con otros compuestos similares, como:
N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)butanamida: Este compuesto tiene un grupo butanamida en lugar de un grupo propanamida, lo que puede afectar sus propiedades químicas y biológicas.
N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)etanamida: El derivado de etanamida tiene una cadena de carbono más corta, lo que podría generar diferencias en la reactividad y la actividad biológica.
La singularidad de N-(3,4-diclorofenil)-2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)propanamida radica en su combinación específica de grupos funcionales y sistemas de anillo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H18Cl2N2O3 |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-8(18(25)23-9-2-5-14(21)15(22)6-9)24-19(26)16-10-3-4-11(13-7-12(10)13)17(16)20(24)27/h2-6,8,10-13,16-17H,7H2,1H3,(H,23,25) |
Clave InChI |
NULPPYSPHVETMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
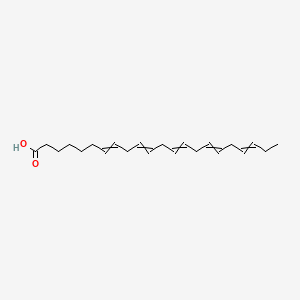
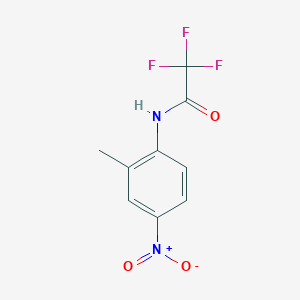
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
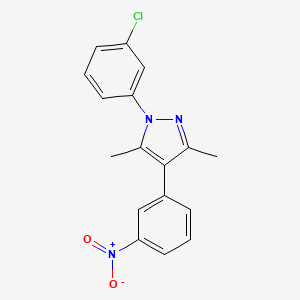
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
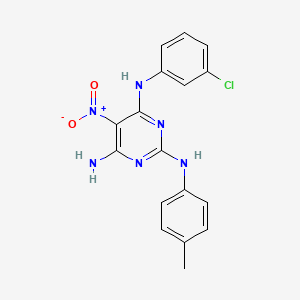
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
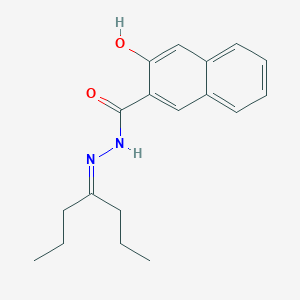
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
